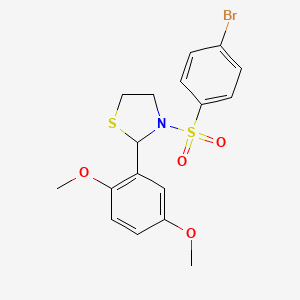
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, also known as Methyl FITC, is a fluorescent probe that has been widely used in scientific research applications. This compound possesses unique characteristics that make it an ideal tool for studying various biochemical and physiological processes. In
Mécanisme D'action
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC functions as a fluorescent probe by absorbing light at a specific wavelength and emitting light at a longer wavelength. This property allows researchers to visualize and track the movement of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC-labeled molecules in live cells. The mechanism of action of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC involves the covalent attachment of the probe to specific molecules of interest, such as proteins or lipids.
Biochemical and Physiological Effects:
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes or cause toxicity at the concentrations typically used in scientific research experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in lab experiments is its high sensitivity and specificity. It allows researchers to visualize and track specific molecules of interest in real-time. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC is its relatively short half-life, which can limit its usefulness for long-term experiments.
Orientations Futures
There are several future directions for the use of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer. methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC could be used to label specific cancer cells, allowing for their detection and identification. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC could be used to study the function and localization of specific proteins involved in disease processes. Another potential future direction is the development of new imaging techniques that incorporate methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC. These techniques could allow for the visualization of complex biological processes in real-time and with high resolution.
Conclusion:
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, or methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC, is a fluorescent probe that has been widely used in scientific research applications. Its unique properties make it an ideal tool for studying various biochemical and physiological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC have been explored in this paper. The continued use and development of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in scientific research is expected to have significant impacts on our understanding of complex biological processes.
Méthodes De Synthèse
The synthesis of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC involves a multistep process that begins with the preparation of 5-fluoro-3-nitroindole. This intermediate is then reacted with sodium azide to produce 5-fluoro-3-azidoindole. The azide group is then reduced using triphenylphosphine to yield 5-fluoro-3-aminoindole. This compound is then reacted with methyl chloroformate and sodium azide to produce methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC.
Applications De Recherche Scientifique
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the localization and trafficking of proteins in live cells. methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has also been used to study the dynamics of lipid metabolism and to monitor the activity of enzymes. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been used to study the structure and function of biological membranes.
Propriétés
IUPAC Name |
methyl 5-fluoro-3-(tetrazol-1-yl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O2/c1-19-11(18)9-10(17-5-13-15-16-17)7-4-6(12)2-3-8(7)14-9/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJYFBIXPQTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)
![1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2440018.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)
![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2440024.png)

![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)
![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)
![4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2440029.png)



